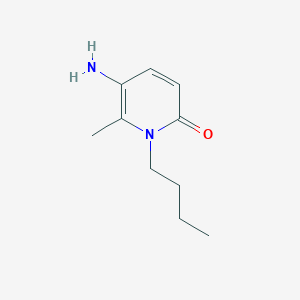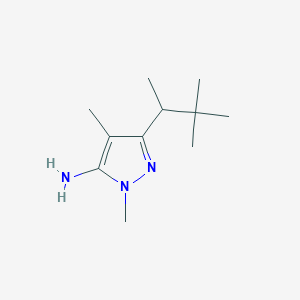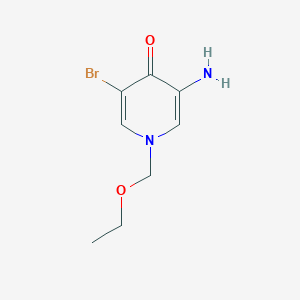
2-amino-N-benzyl-N-ethylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-benzyl-N-ethylpentanamide is a chemical compound with the molecular formula C14H22N2O It is known for its unique structure, which includes an amino group, a benzyl group, and an ethyl group attached to a pentanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-N-ethylpentanamide typically involves the reaction of benzylamine with ethyl pentanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-benzyl-N-ethylpentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-N-benzyl-N-ethylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-amino-N-benzyl-N-ethylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-N-benzyl-N-methylpentanamide
- 2-amino-N-benzyl-N-propylpentanamide
- 2-amino-N-benzyl-N-isopropylpentanamide
Uniqueness
2-amino-N-benzyl-N-ethylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
2-amino-N-benzyl-N-ethylpentanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-8-13(15)14(17)16(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11,15H2,1-2H3 |
InChI-Schlüssel |
HHJPDKQIPXSPQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)N(CC)CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid](/img/structure/B13303072.png)



![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303093.png)

![3-[(Ethylamino)methyl]benzamide](/img/structure/B13303104.png)

![8-Phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13303117.png)



![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde](/img/structure/B13303144.png)

